molecular formula C6H8O B1336286 5-Hexynal CAS No. 29329-03-1

5-Hexynal

Cat. No.: B1336286
CAS No.: 29329-03-1
M. Wt: 96.13 g/mol
InChI Key: JIBLCOIURXDOGU-UHFFFAOYSA-N
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Description

5-Hexynal, also known as hex-5-ynal, is an organic compound with the molecular formula C6H8O. It is characterized by the presence of both an aldehyde group and a terminal alkyne group. This combination of functional groups makes this compound a versatile compound in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexynal can be synthesized through several methods. One common method involves the oxidation of 5-hexyn-1-ol using Dess-Martin periodinane. The reaction is carried out at room temperature, and the mixture is stirred for several hours to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation processes. The starting material, 5-hexyn-1-ol, is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hexynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexynal involves its reactive aldehyde and alkyne groups. These groups can interact with various molecular targets, including proteins and enzymes. In the context of neurodegenerative diseases, this compound may inhibit protein aggregation by forming covalent bonds with specific amino acid residues, thereby preventing the formation of toxic aggregates.

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its combination of an aldehyde group and a terminal alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

hex-5-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBLCOIURXDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432477
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29329-03-1
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-ynal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-Hexynal synthesized?

A: this compound can be synthesized through the fragmentation of 2,3-epoxycyclohexanone. [] This method highlights a specific chemical reaction pathway leading to the formation of this compound.

Q2: Are there other synthetic routes to obtain this compound?

A: Yes, this compound can also be utilized as a building block in the synthesis of more complex molecules. For instance, it can be coupled with 1-bromo-2-pentyne or 1-bromo-2-octyne to produce aliphatic dienals like 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, after partial hydrogenation and hydrolysis steps. [] This approach demonstrates the utility of this compound as a reagent in organic synthesis.

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